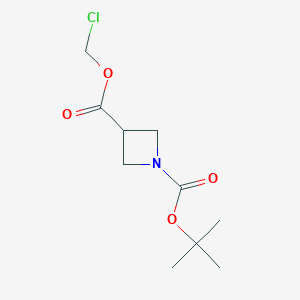
1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” is 249.69. The SMILES string representation of the molecule isCC(C)(C)OC(N(C1)CC1C(OC)=O)=O . Physical And Chemical Properties Analysis
The physical and chemical properties of “1-O-Tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate” include a refractive index of n20/D 1.452 and a density of 1.072 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Applications in Synthesis of N-heterocycles
The use of chiral sulfinamides, notably tert-butanesulfinamide, in the stereoselective synthesis of amines and derivatives is a significant area of study. The methodology provides access to structurally diverse N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics (Philip et al., 2020).
Decomposition Studies
Research has been conducted on the decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, using radio frequency plasma reactors. This study provides insights into the decomposition process of air toxics and might offer a glimpse into the reactivity and breakdown mechanisms of similar complex organic compounds (Hsieh et al., 2011).
Environmental Impact and Removal Techniques
Studies focusing on the environmental occurrence, fate, and removal techniques of compounds like MTBE highlight the need for understanding the environmental behavior of complex organic compounds. This includes their biodegradation, fate in soil and groundwater, and the effectiveness of remediation strategies. Such studies are crucial for understanding and mitigating the environmental impacts of synthetic chemicals (Squillace et al., 1997; Thornton et al., 2020).
Adsorption and Separation Processes
The study of adsorption feasibility for the removal of compounds like MTBE from water is essential. Understanding the adsorption behavior of various adsorbents provides a foundation for future research focused on the separation and purification of complex organic compounds from environmental matrices (Vakili et al., 2017).
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) azetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4/c1-10(2,3)16-9(14)12-4-7(5-12)8(13)15-6-11/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJXHSITCFQMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)OCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-chloromethyl azetidine-1,3-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)
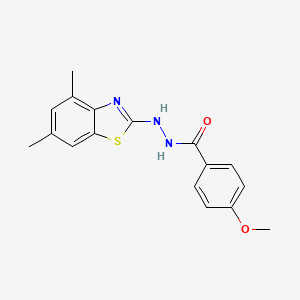

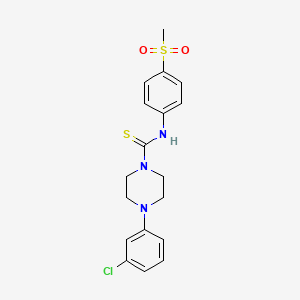
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)
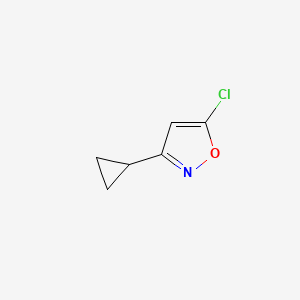
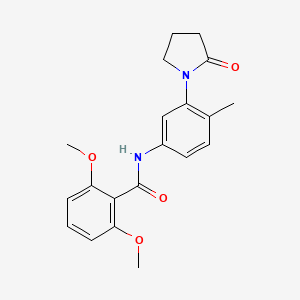
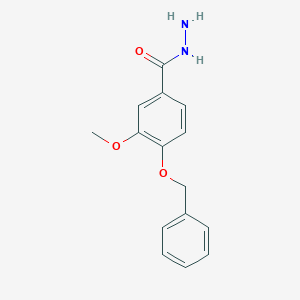
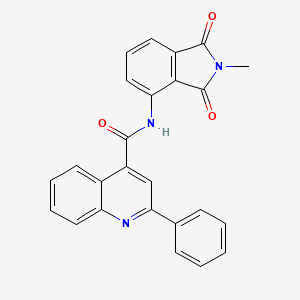
![N-(2-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2403823.png)

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)